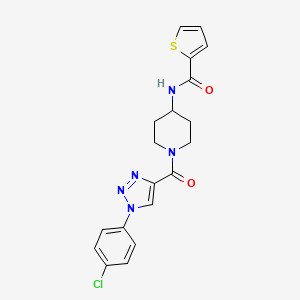
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Triazole Ring : Imparts significant pharmacological properties.
- Piperidine Ring : Enhances the binding affinity to biological targets.
- Thiophene and Carboxamide Moieties : Contribute to the compound's overall stability and activity.
The molecular formula is C16H17ClN4O2S, with a molecular weight of approximately 350.85 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with triazole structures have shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have demonstrated inhibition zones ranging from 14 to 17 mm against these pathogens, suggesting significant antibacterial potential .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that triazole derivatives can inhibit cell proliferation in various cancer cell lines. Specific analogs have been reported to exhibit IC50 values in the low micromolar range (e.g., 1.35 to 2.18 μM against Mycobacterium tuberculosis), which is promising for further development as anticancer agents .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring can interact with target enzymes through hydrogen bonding and π–π stacking interactions.
- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, altering downstream signaling pathways.
Study 1: Antimicrobial Evaluation
A study evaluated various triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aryl substituents significantly impacted antibacterial efficacy. Compounds with a 4-chlorophenyl group demonstrated enhanced activity compared to others .
Study 2: Cytotoxicity Assessment
In assessing cytotoxicity against HEK-293 cells, several derivatives were found to be nontoxic at concentrations where they exhibited antimicrobial and anticancer activities. This suggests a favorable therapeutic index for further development .
Data Table: Biological Activity Overview
科学研究应用
Antimicrobial Activity
Numerous studies have demonstrated that compounds containing the triazole moiety exhibit promising antimicrobial properties. For instance, derivatives of triazole have been reported to possess activity against various bacterial strains and fungi. The structural features of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide may enhance its interaction with microbial targets.
Case Study: Antimicrobial Screening
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs showed significant inhibition zones, suggesting that this compound could be a candidate for further development in this area .
Antiproliferative and Anticancer Properties
The compound's potential as an antiproliferative agent has been explored in various cancer cell lines. Research has shown that triazole derivatives can inhibit cell growth and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of similar triazole-containing compounds on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings revealed that several derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 12.5 | Apoptosis induction |
| Compound B | A549 | 15.0 | Cell cycle arrest |
| N-(1-(1-(4-chlorophenyl)-... | MCF7 | TBD | TBD |
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications at various positions on the triazole ring and the thiophene moiety can significantly influence biological activity.
Insights from SAR Studies
Research has shown that substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer proliferation and microbial resistance mechanisms. For example, introducing electron-withdrawing groups has been linked to increased potency against certain cancer cell lines .
属性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDOHZUZUFUIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













